

# Egfr-IN-107 (CAS 879127-07-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Egfr-IN-107 |           |
| Cat. No.:            | B12378847   | Get Quote |

An In-Depth Review of a Potent and Selective EGFR Inhibitor

**Egfr-IN-107** is a potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This small molecule, identified by the CAS number 879127-07-8, has demonstrated significant activity against wild-type EGFR as well as clinically relevant mutant forms of the receptor. This technical guide provides a comprehensive overview of **Egfr-IN-107**, including its chemical properties, mechanism of action, biological activity, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

# **Chemical and Physical Properties**

**Egfr-IN-107**, with the chemical name Cyclopropanecarboxylic acid (3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amide, is a 4,6-dianilinopyrimidine derivative. Its fundamental properties are summarized in the table below.



| Property          | Value           |
|-------------------|-----------------|
| CAS Number        | 879127-07-8     |
| Molecular Formula | C21H18F3N5O     |
| Molecular Weight  | 413.40 g/mol    |
| Appearance        | Solid           |
| Purity            | Typically ≥95%  |
| Solubility        | Soluble in DMSO |

### **Mechanism of Action**

**Egfr-IN-107** functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates. This blockade of autophosphorylation is a critical step in halting the activation of EGFR-mediated signaling cascades that are often dysregulated in cancer.

# **Biological Activity**

The inhibitory activity of **Egfr-IN-107** has been characterized against both wild-type and mutant forms of EGFR. The compound exhibits high potency and selectivity.

| Target           | IC <sub>50</sub> (nM) |
|------------------|-----------------------|
| EGFR (wild-type) | 21                    |
| EGFR (L858R)     | 63                    |
| EGFR (L861Q)     | 4                     |
| erbB4/Her4       | 7640                  |

IC<sub>50</sub> values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.



**Egfr-IN-107** has also been shown to be highly selective for EGFR over a broad panel of other kinases, indicating a favorable specificity profile. In cellular assays, it effectively blocks EGF-induced EGFR autophosphorylation. Furthermore, studies have indicated that **Egfr-IN-107** can induce apoptosis by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bim and downregulating the anti-apoptotic protein survivin.

# **Signaling Pathways**

EGFR is a critical node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, **Egfr-IN-107** effectively downregulates these pathways. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.





Click to download full resolution via product page

EGFR Signaling Pathway and Inhibition by Egfr-IN-107



# **Experimental Protocols**

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are generalized procedures for key assays used to characterize compounds like **Egfr-IN-107**.

## **EGFR Kinase Assay (Biochemical)**

This assay measures the direct inhibitory effect of **Egfr-IN-107** on the enzymatic activity of purified EGFR. A common method is the ADP-Glo<sup>™</sup> Kinase Assay.

#### Materials:

- Recombinant human EGFR (wild-type or mutant)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Egfr-IN-107 (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well white plates

#### Procedure:

- Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in Kinase Assay Buffer.
- Add Egfr-IN-107 at various concentrations to the wells of the 384-well plate. A DMSO control
  is also included.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
- Add the Kinase Detection Reagent to convert ADP to ATP and then measure the luminescence, which is proportional to the kinase activity.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Click to download full resolution via product page

Biochemical EGFR Kinase Assay Workflow

### **Cell-Based EGFR Autophosphorylation Assay**

This assay determines the ability of **Egfr-IN-107** to inhibit EGFR autophosphorylation in a cellular context.

#### Materials:

- Human cancer cell line overexpressing EGFR (e.g., A549)
- · Cell culture medium and serum
- Epidermal Growth Factor (EGF)
- **Egfr-IN-107** (serially diluted in DMSO)
- · Lysis buffer
- Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
- Secondary antibodies conjugated to a detectable marker (e.g., HRP)
- Western blot or ELISA reagents



#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.
- Pre-incubate the cells with various concentrations of **Egfr-IN-107** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR autophosphorylation.
- · Lyse the cells and collect the protein lysates.
- Determine the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
- Quantify the band intensities or ELISA signals to determine the concentration-dependent inhibition of EGFR autophosphorylation by Egfr-IN-107.





Click to download full resolution via product page

Cell-Based EGFR Autophosphorylation Assay Workflow

# Synthesis, Pharmacokinetics, and In Vivo Efficacy

Detailed information regarding the specific synthesis protocol, pharmacokinetic properties, and in vivo efficacy of **Egfr-IN-107** is limited in the publicly available literature. The original discovery of this class of compounds was reported in the Journal of the American Chemical Society in 2006 by Zhang et al., which may contain further details. For researchers interested in



these aspects, consulting this primary literature is recommended. In general, 4,6-dianilinopyrimidine derivatives are a well-established class of kinase inhibitors, and their synthesis often involves multi-step organic chemistry procedures. Pharmacokinetic and in vivo studies would be necessary to fully characterize the drug-like properties of **Egfr-IN-107** for any potential therapeutic development.

### Conclusion

**Egfr-IN-107** is a valuable research tool for studying the role of EGFR in normal physiology and in disease, particularly in cancer. Its high potency and selectivity make it a suitable probe for investigating EGFR-dependent signaling pathways and for evaluating the effects of EGFR inhibition in various cellular and potentially in vivo models. Further research into its synthesis, pharmacokinetics, and in vivo activity will be essential to fully understand its potential as a therapeutic agent.

• To cite this document: BenchChem. [Egfr-IN-107 (CAS 879127-07-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378847#egfr-in-107-cas-number-879127-07-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com